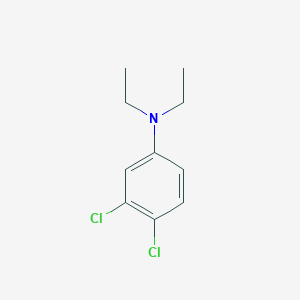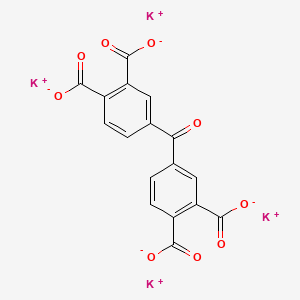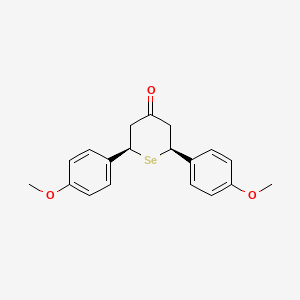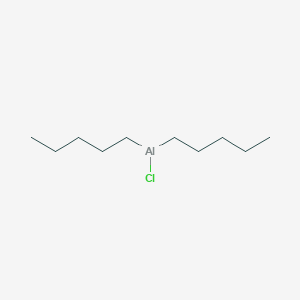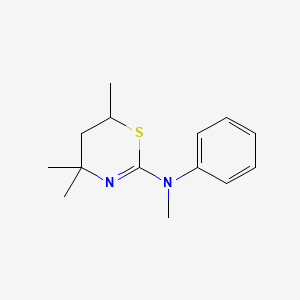
4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring The compound also features a 2-chlorophenyl group and a pyridin-2-yl group attached to the quinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridin-2-ylboronic acid and a suitable halogenated quinazolinone derivative.
Industrial Production Methods
Industrial production of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorophenyl and pyridin-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one: This compound is unique due to the presence of both the 2-chlorophenyl and pyridin-2-yl groups, which contribute to its distinct chemical and biological properties.
2-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the 2-chlorophenyl group, which may result in different reactivity and biological activity.
3-(2-chlorophenyl)quinazolin-4(3H)-one: Lacks the pyridin-2-yl group, which may affect its ability to interact with certain molecular targets.
Uniqueness
The combination of the 2-chlorophenyl and pyridin-2-yl groups in 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one imparts unique chemical properties, such as increased stability and reactivity, as well as enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
51991-70-9 |
|---|---|
分子式 |
C19H12ClN3O |
分子量 |
333.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12ClN3O/c20-14-8-2-4-11-17(14)23-18(16-10-5-6-12-21-16)22-15-9-3-1-7-13(15)19(23)24/h1-12H |
InChIキー |
FNTXUEOSOSAQOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
